

# Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 4-Ethyloctane

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## Compound of Interest

Compound Name: 4-Ethyloctane

Cat. No.: B094392

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AN-GCMS-04EO

Audience: Researchers, scientists, and drug development professionals.

## Introduction

**4-Ethyloctane** (C<sub>10</sub>H<sub>22</sub>, MW: 142.28 g/mol) is a branched-chain alkane that may be present in various complex matrices, including environmental samples, petroleum products, and biological specimens.<sup>[1][2]</sup> As a volatile organic compound (VOC), its accurate identification and quantification are crucial for quality control, environmental monitoring, and metabolic studies. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of such volatile compounds, offering high-resolution separation and definitive identification based on mass spectra.<sup>[1]</sup>

This application note provides a detailed protocol for the analysis of **4-ethyloctane** using a common non-polar capillary GC column coupled with a mass spectrometer. The methodology covers sample preparation, instrumental parameters, and data analysis considerations.

## Experimental Protocols

A detailed methodology for the analysis of **4-Ethyloctane** is provided below, from sample preparation to data acquisition.

## Sample Preparation

The sample preparation method should be chosen based on the sample matrix. For liquid samples, a simple dilution or liquid-liquid extraction (LLE) is typically sufficient. For solid or semi-solid matrices, headspace sampling is a suitable alternative to extract volatile components.

a) Liquid Samples (e.g., organic solvents, fuel mixtures):

- Dilution: Dilute the sample in a volatile, high-purity solvent such as hexane or pentane to a concentration range of 1-10 µg/mL.
- Filtration: Filter the diluted sample through a 0.22 µm PTFE syringe filter to remove any particulate matter.
- Transfer: Transfer the filtered sample to a 2 mL autosampler vial for GC-MS analysis.

b) Solid or Aqueous Samples (e.g., soil, water, biological tissues): Static Headspace (HS) Sampling

- Sample Aliquoting: Place a known amount of the solid or liquid sample (e.g., 1-5 g or 1-5 mL) into a headspace vial.
- Equilibration: Seal the vial and place it in a headspace autosampler. The sample is then heated to allow the volatile compounds, including **4-ethyloctane**, to partition into the headspace gas.<sup>[3]</sup>
- Injection: A heated, gas-tight syringe is used to transfer a specific volume of the headspace gas into the GC injector.

## GC-MS Instrumentation and Conditions

A standard capillary GC-MS system is used for this analysis. The following parameters are recommended and can be optimized as needed.

Parameter	Value	Rationale
Gas Chromatograph		
Column	DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness	A common, robust, and relatively non-polar column suitable for the analysis of hydrocarbons.[4][5]
Carrier Gas	Helium, constant flow rate of 1.0 mL/min	Provides good chromatographic efficiency.
Inlet Temperature	250 °C	Ensures rapid and complete vaporization of the sample.
Injection Mode	Split (50:1 split ratio) or Splitless	Split injection is suitable for concentrated samples, while splitless injection provides higher sensitivity for trace analysis.
Injection Volume	1 µL	
Oven Temperature Program	Initial temperature of 40 °C, hold for 2 minutes. Ramp at 10 °C/min to 250 °C, hold for 5 minutes.	This program allows for the separation of a wide range of volatile and semi-volatile compounds. The initial low temperature helps in focusing the analytes at the head of the column.[6][7]
Mass Spectrometer		
Ionization Mode	Electron Ionization (EI) at 70 eV	Standard ionization technique that produces reproducible fragmentation patterns for library matching.[1]
Source Temperature	230 °C	
Quadrupole Temperature	150 °C	

Acquisition Mode	Full Scan (m/z 40-300)	Allows for the collection of complete mass spectra for compound identification.
Solvent Delay	3 minutes	To prevent the high concentration of the solvent from saturating the detector.

## Data Presentation

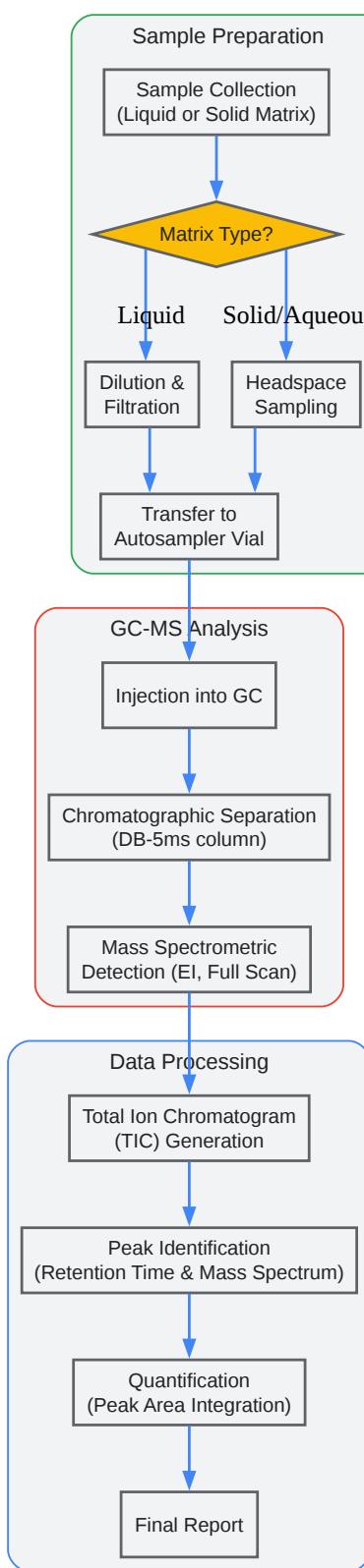
The primary method for the identification of **4-ethyloctane** is the comparison of its acquired mass spectrum with a reference spectrum from a library, such as the NIST/EPA/NIH Mass Spectral Library. The expected retention time for **4-ethyloctane** will be in the region of other C10 alkanes. For more robust identification, the use of retention indices is recommended, which involves running a series of n-alkanes under the same chromatographic conditions.[8][9]

Table 1: Key Analytical Parameters for **4-Ethyloctane**

Parameter	Expected Value/Characteristic	Reference
Molecular Formula	C10H22	[1]
Molecular Weight	142.28 g/mol	[1]
CAS Number	15869-86-0	[1]
Kovats Retention Index (non-polar column)	Approximately 950-970	[10]
Key Mass Fragments (m/z)	57 (base peak), 43, 71, 85, 113	[1]

## Mandatory Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of **4-ethyloctane**.



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Caption: Workflow for the GC-MS analysis of **4-ethyloctane**.

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